molecular formula C13H15NO2 B14129244 6-(2-Ethoxyethoxy)quinoline

6-(2-Ethoxyethoxy)quinoline

Cat. No.: B14129244
M. Wt: 217.26 g/mol
InChI Key: XGUAZUPMBLKVDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 6-(2-Ethoxyethoxy)quinoline, can be achieved through various methods. One common approach involves the use of o-aminothiophenol and 1,3-ynone under mild conditions, catalyzed by zirconocene amino acid complex and iodine . This method involves a sequential addition and desulfurative cyclization process.

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Ethoxyethoxy)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyethoxy)quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This binding stabilizes the enzyme-DNA complex, leading to the inhibition of bacterial growth and cell death.

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Ciprofloxacin: An antibiotic that also targets DNA gyrase and topoisomerase IV.

Uniqueness: 6-(2-Ethoxyethoxy)quinoline stands out due to its unique ethoxyethoxy group, which can enhance its solubility and potentially modify its biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

6-(2-ethoxyethoxy)quinoline

InChI

InChI=1S/C13H15NO2/c1-2-15-8-9-16-12-5-6-13-11(10-12)4-3-7-14-13/h3-7,10H,2,8-9H2,1H3

InChI Key

XGUAZUPMBLKVDX-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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